molecular formula C15H21N3O B012181 Quinocide CAS No. 525-61-1

Quinocide

Cat. No.: B012181
CAS No.: 525-61-1
M. Wt: 259.35 g/mol
InChI Key: NBAFIBBHADOTMU-UHFFFAOYSA-N
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Description

Quinocide, also known as this compound, is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Quinocide, an isomer of the anti-malarial drug primaquine , primarily targets the sodium channels in Purkinje fibers . These fibers are specialized heart muscle cells that play a crucial role in coordinating the contractions of the heart chambers.

Mode of Action

This compound acts as a Class Ia antiarrhythmic agent . It depresses phase 0 of the action potential, which is the rapid depolarization phase. This is achieved by blocking sodium and potassium currents, thereby prolonging cellular action potential . This results in decreased myocardial excitability and conduction velocity, and myocardial contractility .

Biochemical Pathways

This compound, like other quinones, is involved in redox reactions carried out by cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase . Depending on the reduction potential of the ubiquinone, direct hydride transfer or the coupled transfer of an electron and a hydrogen atom is the mechanism for reduction during cellular respiration .

Pharmacokinetics

The pharmacokinetics of this compound involve extensive hepatic metabolism (50% to 90%) to inactive compounds . It is excreted in the urine (5% to 20% as unchanged drug) . The time to peak serum concentration after oral administration is approximately 2 to 5 hours . The plasma half-life elimination is between 6 to 8 hours, which can be prolonged in the elderly, and in individuals with cirrhosis and congestive heart failure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of the electrical activity of the heart. By blocking sodium and potassium currents, it prolongs the action potential of heart muscle cells, thereby affecting the rhythm and rate of heart contractions .

Action Environment

For instance, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoa proteins . Similarly, socioeconomic and environmental factors can contribute to the resistance of certain bacteria to fluoroquinolones

Properties

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAFIBBHADOTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045706
Record name Quinocide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-61-1
Record name Quinocide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinocide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinocide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinocide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOCIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNG7995Y4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does quinocide exert its antimalarial effect?

A: While the precise mechanism of action of this compound remains to be fully elucidated, like other 8-aminoquinolines, it is believed to target the parasite's mitochondria, disrupting its metabolic processes and ultimately leading to parasitic death. [, ]

Q2: What specific stages of the Plasmodium vivax life cycle does this compound target?

A: this compound is effective against the hypnozoite stage of Plasmodium vivax, which are dormant forms in the liver responsible for relapses of the disease. This makes this compound valuable for achieving a radical cure for vivax malaria. [, ]

Q3: What is the molecular structure and formula of this compound?

A: this compound is a 6-methoxy-8-(4'-aminopentylamino)quinoline. Its molecular formula is C16H23N3O. []

Q4: Is spectroscopic data available for this compound?

A: Yes, researchers have explored the use of UV and IR spectroscopy alongside thin-layer chromatography for assessing the quality of this compound. []

Q5: Are there any known catalytic properties or applications of this compound?

A5: Current research primarily focuses on this compound's antimalarial activity. No catalytic properties or applications have been reported.

Q6: Have computational methods been used to study this compound?

A: Yes, in silico studies have investigated this compound's potential interaction with the alpha estrogen receptor. []

Q7: How does the structure of this compound relate to its antimalarial activity?

A: this compound shares structural similarities with other 8-aminoquinolines, notably the diaminoalkane side chain, which is considered crucial for the prophylactic activity of this drug class. Research has focused on synthesizing and evaluating naphthyridinone derivatives with diamino sidechains similar to primaquine and this compound, aiming to develop new prophylactic antimalarials. []

Q8: What formulation strategies have been explored to improve this compound's stability or bioavailability?

A: While specific formulation strategies for this compound are limited in the available literature, research has investigated the comparative concentrations of this compound in blood and organs after administering soluble and insoluble salts. This suggests ongoing efforts to optimize its pharmacokinetic profile. [, ]

Q9: What is the ADME profile of this compound?

A: Research has shed light on the pharmacokinetics of this compound, including its distribution in tissues and excretion from the body. Studies in animal models have provided insights into these processes. [, ]

Q10: How do the pharmacokinetic properties of this compound impact its efficacy?

A: The duration of this compound's presence in the bloodstream and its distribution to various tissues, particularly the liver, are crucial for its effectiveness in clearing hypnozoites. [, ]

Q11: What in vivo models have been used to study this compound's efficacy?

A: Research has employed rhesus monkeys infected with Plasmodium cynomolgi, a primate malaria model, to investigate the effects of this compound on exoerythrocytic parasites. These studies provide valuable insights into its activity against the liver stages of the parasite. []

Q12: What is the clinical efficacy of this compound in treating vivax malaria?

A: Studies conducted in the mid-20th century demonstrated the efficacy of this compound in treating both short and long-incubation tertian malaria. The research highlights its effectiveness in preventing relapses when administered during the primary infection. [, , , ]

Q13: Are there documented cases of resistance to this compound in Plasmodium vivax?

A13: While the provided research does not explicitly mention this compound resistance, the emergence of drug resistance is a constant concern with antimalarials. Monitoring for resistance development is essential.

Q14: What are the known toxicological effects of this compound?

A: While this compound has proven effective in treating vivax malaria, research also highlights potential side effects. Studies have investigated the drug's effect on vision and its potential for toxicity when combined with other medications. [, ]

Q15: Have any targeted drug delivery approaches been explored for this compound?

A15: The provided research does not detail specific drug delivery approaches for this compound.

Q16: What analytical techniques have been used to study this compound?

A16: Various analytical methods have been employed to characterize and quantify this compound. These include:

  • Capillary Zone Electrophoresis (CZE): For determining this compound as an impurity in primaquine tablets. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze this compound in unprocessed primaquine diphosphate and tablets. [, ]
  • Photoelectrocolorimetry: To determine this compound and study its extraction with organic solvents. []
  • UV and IR Spectroscopy: In conjunction with thin-layer chromatography for quality assessment. []

Q17: What is known about the environmental impact and degradation of this compound?

A17: The research does not provide specific information about the environmental fate of this compound.

Q18: How does this compound's solubility in different media affect its bioavailability?

A: While the research doesn't directly address this compound's solubility in various media, it does explore the influence of electrolytes on its extraction from aqueous solutions using organic solvents. This suggests the importance of solubility in understanding its bioavailability. [, ]

Q19: What validation parameters were considered for analytical methods used to quantify this compound?

A: Research employing CZE for this compound quantification emphasizes method validation, including assessments of selectivity, linearity, limits of detection and quantitation, analytical precision (intra- and inter-day variability), and repeatability. [, ]

Q20: How is the quality of this compound controlled during its production?

A: The use of UV and IR spectroscopy with thin-layer chromatography suggests an emphasis on quality control during this compound production. []

Q21: Does this compound elicit any specific immunological responses?

A21: The research provided doesn’t address this compound’s immunogenic potential.

Q22: Does this compound interact with drug transporters?

A22: Specific interactions of this compound with drug transporters haven't been explored in the available research.

Q23: Does this compound affect drug-metabolizing enzymes?

A23: The provided research doesn't elaborate on this compound's interaction with drug-metabolizing enzymes.

Q24: What is the biocompatibility and biodegradability of this compound?

A24: The research primarily focuses on this compound's antimalarial activity and doesn't provide details regarding its biocompatibility or biodegradability.

Q25: Are there any alternative drugs or treatment strategies for vivax malaria that are comparable to this compound?

A: Other 8-aminoquinolines, such as primaquine and tafenoquine, are also effective in eliminating Plasmodium vivax hypnozoites. [, ] The choice of treatment depends on factors like drug availability, patient tolerance, and the specific clinical context.

Q26: What research infrastructure and resources are essential for studying this compound?

A26: Research on this compound leverages various resources, including:

    Q27: When was this compound first synthesized and what were the key milestones in its development as an antimalarial drug?

    A: this compound was synthesized in the USSR in 1952. Early research focused on its parasiticidal activity and effectiveness in treating and preventing relapses of vivax malaria, particularly in the context of mass administration campaigns. [, ]

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